molecular formula C44H39F3N4O2S B12506910 2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile

2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile

Cat. No.: B12506910
M. Wt: 744.9 g/mol
InChI Key: SXFGKYGUYHUANQ-UHFFFAOYSA-N
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Description

2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, phenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzyloxy-dibutylaminophenyl intermediate: This step involves the reaction of 2-benzyloxy-4-dibutylaminophenyl with appropriate reagents to form the intermediate.

    Vinylation of the thiophene ring: The intermediate is then reacted with a thiophene derivative to introduce the vinyl group.

    Formation of the cyano-phenyl intermediate: The vinylated thiophene is further reacted with a cyano-phenyl derivative to form the cyano-phenyl intermediate.

    Introduction of the trifluoromethyl group:

Industrial production methods for this compound would involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.

Chemical Reactions Analysis

2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium or platinum.

Scientific Research Applications

2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile has several scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile include other organic molecules with similar functional groups and structural motifs. Some examples include:

These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to unique properties and applications.

Properties

Molecular Formula

C44H39F3N4O2S

Molecular Weight

744.9 g/mol

IUPAC Name

2-[3-cyano-4-[2-[5-[2-[4-(dibutylamino)-2-phenylmethoxyphenyl]ethenyl]thiophen-2-yl]ethenyl]-5-phenyl-5-(trifluoromethyl)furan-2-ylidene]propanedinitrile

InChI

InChI=1S/C44H39F3N4O2S/c1-3-5-25-51(26-6-4-2)36-19-17-33(41(27-36)52-31-32-13-9-7-10-14-32)18-20-37-21-22-38(54-37)23-24-40-39(30-50)42(34(28-48)29-49)53-43(40,44(45,46)47)35-15-11-8-12-16-35/h7-24,27H,3-6,25-26,31H2,1-2H3

InChI Key

SXFGKYGUYHUANQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=CC2=CC=C(S2)C=CC3=C(C(=C(C#N)C#N)OC3(C4=CC=CC=C4)C(F)(F)F)C#N)OCC5=CC=CC=C5

Origin of Product

United States

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